molecular formula C9H11NO2 B041436 3-hydroxy-N,N-dimethylbenzamide CAS No. 15789-03-4

3-hydroxy-N,N-dimethylbenzamide

Cat. No. B041436
CAS RN: 15789-03-4
M. Wt: 165.19 g/mol
InChI Key: TULKODADVOEVTR-UHFFFAOYSA-N
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Description

The compound of interest, 3-hydroxy-N,N-dimethylbenzamide, is a derivative of benzamide with hydroxy and dimethylamino functional groups. This compound is structurally related to various benzamide derivatives that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by characterization using spectroscopic methods and X-ray analysis . Another related compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, was prepared through a two-step reaction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and confirmed by X-ray diffraction. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide's structure was determined by various spectroscopic methods and X-ray analysis . Similarly, the molecular structure of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide was optimized using DFT calculations and compared with X-ray diffraction data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The formation of N-hydroxymethyl compounds from N-methyl and N,N-dimethylbenzamides has been studied, revealing insights into the metabolic conversion and stability of these compounds . Additionally, the reactions of N,N-dimethylbenzamide diethylmercaptole with different reagents have been explored, leading to the formation of various heterocyclic compounds and dehydrated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of an N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests its suitability for metal-catalyzed C–H bond functionalization reactions . The antimicrobial activity of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide against various bacteria and fungi has been evaluated, showing better activity than standard drugs against certain strains . The compound's molecular docking studies and ADME and toxicology predictions indicate a good drug-like character .

Scientific Research Applications

Applications in Dermatology and Cosmetology

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are widely utilized in cosmetic and therapeutic formulations for skin care. They offer several benefits, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The mechanisms behind these effects include enhancing skin renewal, exfoliation, and moisturization, though their exact biological mechanisms require further clarification. Hydroxy acids also impact melanogenesis and tanning, with a special emphasis on the formulation vehicles contributing significantly to their effectiveness (Kornhauser, Coelho, & Hearing, 2010).

Pharmacological Applications

Hydroxycinnamic acids (HCAs) are vital phytochemicals with significant biological properties, including antioxidant activities. Structure-activity relationship (SAR) studies on HCAs have helped identify molecular features crucial for their antioxidant activity, such as the presence of an unsaturated bond on the side chain and specific modifications on the aromatic ring and carboxylic function. These insights are instrumental in developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biochemical Research and Material Science

Hydroxyapatite, a hydroxy compound similar in composition and structure to natural bone, has garnered interest for its use in bone tissue regeneration and as a drug carrier in drug and gene delivery systems. Advances in synthesis, characterization, and functionalization of hydroxyapatite highlight its potential in a range of biomedical applications, including implants, drug delivery systems, composites, coatings, and ceramic materials. This demonstrates the compound's significance in both medical and material science fields (Haider et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKODADVOEVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348445
Record name 3-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N,N-dimethylbenzamide

CAS RN

15789-03-4
Record name 3-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N-dimethylbenzamide
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